Product packaging for Benzene, 2-methyl-1-nitro-3-propoxy-(Cat. No.:CAS No. 28148-28-9)

Benzene, 2-methyl-1-nitro-3-propoxy-

Cat. No.: B3257018
CAS No.: 28148-28-9
M. Wt: 195.21 g/mol
InChI Key: TUFQHMMBJKFOJT-UHFFFAOYSA-N
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Description

Contextualization of Substituted Aromatic Systems in Contemporary Organic Synthesis

Substituted aromatic systems are fundamental building blocks in modern organic synthesis, forming the core scaffold of a vast number of pharmaceuticals, agrochemicals, and materials. prepchem.comfiveable.me The ability to precisely modify the substitution pattern on an aromatic ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. fiveable.me The introduction of various functional groups can influence factors such as reactivity, solubility, and intermolecular interactions, making the strategic synthesis of polysubstituted benzenes a critical endeavor in the development of new chemical entities. fiveable.me

Foundational Principles of Nitroarene Reactivity

Nitroarenes are aromatic compounds containing one or more nitro groups (-NO2). The nitro group is strongly electron-withdrawing, a characteristic that profoundly influences the reactivity of the aromatic ring. rutgers.edunih.gov This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, making such reactions slower and requiring harsher conditions compared to benzene (B151609). rutgers.edumsu.edu Conversely, the presence of a nitro group activates the aromatic ring towards nucleophilic aromatic substitution, especially when the nitro group is positioned ortho or para to a leaving group. msu.edu The nitro group can also be reduced to an amino group, providing a gateway to a wide range of further chemical transformations. thieme-connect.com

Methodological Frameworks for Ether Synthesis on Activated Aromatic Rings

The synthesis of aryl ethers, particularly from activated aromatic rings, is a cornerstone of organic chemistry. Two classical methods are of particular relevance: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org In the context of synthesizing a compound like Benzene, 2-methyl-1-nitro-3-propoxy-, this would typically involve the deprotonation of a nitrophenol precursor to form a phenoxide, which then acts as a nucleophile. byjus.com The success of this SN2 reaction is highly dependent on the nature of the alkyl halide. wikipedia.org

The Ullmann condensation provides an alternative route, involving a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgsynarchive.commdpi.com This method is particularly useful for the formation of diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers. wikipedia.orgmdpi.com Modern advancements in the Ullmann condensation have led to milder reaction conditions through the use of soluble copper catalysts and various ligands. mdpi.com

The synthesis of the precursor, 2-methyl-3-nitrophenol (B1294317), can be achieved through several methods, including the direct nitration of 2-methylphenol or through a multi-step process involving a Sandmeyer reaction. prepchem.comsmolecule.com

Overview of Research Gaps in the Study of Complex Aryl Alkyl Ethers with Electron-Withdrawing Groups

While the synthesis and reactivity of many substituted aryl alkyl ethers are well-documented, there exists a significant research gap concerning complex, polysubstituted analogues, particularly those with multiple, potentially interacting functional groups. A thorough search of the scientific literature reveals a notable absence of dedicated studies on Benzene, 2-methyl-1-nitro-3-propoxy- . There is a lack of published experimental data regarding its specific synthesis, spectroscopic characterization, and chemical reactivity. This presents a clear opportunity for further investigation to expand our understanding of how the interplay between the nitro, methyl, and propoxy substituents on this aromatic ring influences its properties and potential applications.

Interactive Data Table: Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methyl-3-nitrophenolC7H7NO3153.1436.5-
1-Nitro-3-propoxybenzeneC9H11NO3181.19--
2-Methyl-1-nitrobenzeneC7H7NO2137.14-10.5225
3-NitrophenolC6H5NO3139.1197194

Note: This data is for illustrative purposes and is based on known values for related compounds. The actual properties of Benzene, 2-methyl-1-nitro-3-propoxy- may differ.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B3257018 Benzene, 2-methyl-1-nitro-3-propoxy- CAS No. 28148-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-nitro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-7-14-10-6-4-5-9(8(10)2)11(12)13/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFQHMMBJKFOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291575
Record name Benzene, 2-methyl-1-nitro-3-propoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28148-28-9
Record name Benzene, 2-methyl-1-nitro-3-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28148-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-methyl-1-nitro-3-propoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for Benzene, 2 Methyl 1 Nitro 3 Propoxy

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Benzene (B151609), 2-methyl-1-nitro-3-propoxy- involves the logical disconnection of its constituent chemical bonds to identify potential starting materials. This process is guided by the principles of organic synthesis, aiming to devise a convergent and efficient synthetic route.

Cleavage of the Ether Linkage: Strategies for Propanol (B110389) Incorporation

The most logical primary disconnection is the C-O bond of the propoxy group. This retrosynthetic step points to two main synthetic strategies for incorporating the propanol moiety: the Williamson ether synthesis and the Ullmann condensation. In the Williamson approach, the precursor would be 2-methyl-3-nitrophenol (B1294317), which would be deprotonated to its corresponding phenoxide and subsequently reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). masterorganicchemistry.comwikipedia.org This method is a classic SN2 reaction and is generally effective for primary alkyl halides. masterorganicchemistry.comwikipedia.org

Alternatively, an Ullmann-type reaction could be employed. This would involve the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. wikipedia.org While traditionally requiring harsh conditions, modern advancements have developed milder protocols. nih.govorganic-chemistry.orgnih.gov

Nitro Group Introduction: Regioselectivity and Ortho/Para Directing Effects

The introduction of the nitro group onto the aromatic ring is a critical step governed by the directing effects of the existing substituents. If the starting material is m-cresol (B1676322) (3-methylphenol), direct nitration would be challenging due to the formation of multiple isomers. oup.comcore.ac.uk The hydroxyl and methyl groups are both ortho, para-directing activators. Nitration of m-cresol typically yields a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, with the distribution being highly dependent on reaction conditions. oup.comresearchgate.net

To achieve the desired 2-nitro substitution pattern relative to the methyl group and meta to the hydroxyl group (which becomes the propoxy group), a strategic approach is necessary. One could start with a precursor where the directing effects favor the desired regiochemistry. For instance, starting with 2-methyl-3-nitroaniline (B147196), the amino group could be converted to a hydroxyl group via a Sandmeyer-type reaction, followed by etherification. The synthesis of 2-methyl-3-nitroaniline itself can be achieved through the nitration of o-toluidine, where the amino group's directing effect would need to be carefully managed, often through protection as an acetanilide.

Methyl Group Installation: Positional Isomerism Considerations

The position of the methyl group relative to the other substituents is a key structural feature. If the synthesis starts from a precursor that does not already contain the methyl group in the correct position, a Friedel-Crafts alkylation could be considered. However, Friedel-Crafts reactions on nitro-substituted benzenes are generally not feasible due to the strong deactivating nature of the nitro group. libretexts.org Therefore, it is synthetically more advantageous to begin with a starting material that already possesses the methyl group at the desired position, such as m-cresol or a derivative thereof.

Advanced Ethersynthesis Techniques

The formation of the ether linkage is a pivotal step in the synthesis of Benzene, 2-methyl-1-nitro-3-propoxy-. Two classical yet continually evolving methods are the Williamson and Ullmann ether syntheses.

Williamson Ether Synthesis: Optimization and Catalyst Development

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orglearncbse.in The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.org For the synthesis of the target compound, this would entail the reaction of the sodium or potassium salt of 2-methyl-3-nitrophenol with a propyl halide.

ParameterConditionRationale
Alkoxide Formation Strong base (e.g., NaH, KH)Ensures complete deprotonation of the phenol.
Alkyl Halide Primary (e.g., 1-bromopropane)Favors SN2 over elimination. masterorganicchemistry.com
Solvent Polar aprotic (e.g., DMF, DMSO)Solvates the cation and facilitates the SN2 reaction.
Temperature ModerateBalances reaction rate with minimizing side reactions.

Table 1: Optimized Conditions for Williamson Ether Synthesis

Recent developments in this area focus on phase-transfer catalysis to enhance reaction rates and yields, particularly when dealing with less reactive substrates.

Ullmann Ether Synthesis: Mechanistic Investigations and Ligand Design

The Ullmann condensation provides an alternative route for forming the aryl ether bond, especially when the Williamson synthesis is not favorable. wikipedia.org Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern ligand-accelerated Ullmann reactions have made this transformation more practical and tolerant of various functional groups. nih.govorganic-chemistry.org

The reaction would involve coupling 2-methyl-3-nitrophenol with a propyl halide or, more commonly in modern protocols, coupling a halo-nitro-toluene derivative with propanol in the presence of a copper catalyst and a suitable ligand.

Catalyst SystemLigandTemperature (°C)Yield (%)Reference
CuIN,N-dimethylglycine90Good to Excellent organic-chemistry.org
CuI8-hydroxyquinoline80-110- nih.gov
Cu(OTf)₂PhenanthrolineRoom Temp - 80-

Table 2: Examples of Modern Ullmann Ether Synthesis Conditions

Mitsunobu Reaction Protocols for Aromatic Ether Formation

The Mitsunobu reaction is a powerful and versatile method for the formation of esters, ethers, and other functional groups from a primary or secondary alcohol. nih.govorganic-chemistry.orgwikipedia.org This reaction proceeds via a dehydrative condensation, typically involving a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org The reaction is known for its mild conditions and, importantly, for proceeding with a clean inversion of stereochemistry at the alcohol carbon center, which is a key feature for stereoselective synthesis. organic-chemistry.orgnih.gov

A plausible synthetic route to Benzene, 2-methyl-1-nitro-3-propoxy- employing the Mitsunobu reaction would start with 2-methyl-3-nitrophenol and propanol. In this scenario, the phenolic hydroxyl group acts as the nucleophile. The general mechanism involves the initial reaction of triphenylphosphine with DEAD to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then protonates the phenol, and the resulting phenoxide attacks the activated alcohol-phosphine complex in an Sₙ2 fashion to furnish the desired aryl ether.

A general procedure for the Mitsunobu reaction involves dissolving the alcohol (propanol), the phenol (2-methyl-3-nitrophenol), and triphenylphosphine in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The mixture is cooled, and the azodicarboxylate is added dropwise. The reaction is then typically stirred at room temperature. organic-synthesis.com The choice of solvent can be influential on the reaction's efficacy and stereoselectivity. researchgate.net While THF is common, other solvents like dichloromethane (B109758) (DCM) and dioxane can also be used. organic-synthesis.comresearchgate.net

Reagent/ConditionTypical Role/Value
2-methyl-3-nitrophenolPhenolic Nucleophile
PropanolAlcohol Substrate
Triphenylphosphine (PPh₃)Phosphine Reagent
DEAD or DIADAzodicarboxylate
Tetrahydrofuran (THF)Solvent
0°C to Room TempReaction Temperature

This interactive table summarizes the typical reagents and conditions for a Mitsunobu reaction for the synthesis of Benzene, 2-methyl-1-nitro-3-propoxy-.

Catalytic Alkoxylation of Nitroaromatics

Catalytic methods for the formation of C-O bonds have gained significant attention as they often offer milder reaction conditions and improved efficiency over classical methods. Palladium- and copper-based catalysts have been extensively studied for the synthesis of aryl ethers. rsc.org

Palladium-catalyzed alkoxylation reactions represent a viable strategy. rsc.org These reactions typically involve the cross-coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable base. For the synthesis of Benzene, 2-methyl-1-nitro-3-propoxy-, a potential precursor would be 1-halo-2-methyl-3-nitrobenzene. The choice of ligand for the palladium catalyst is crucial for the success of these couplings. For instance, the use of biaryl monophosphine ligands has enabled the coupling of aryl halides with secondary alcohols. researchgate.net

More recently, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct alkoxylation of aromatic rings. researchgate.net This approach avoids the pre-functionalization of the aromatic ring with a halide or triflate. For example, palladium-catalyzed oxazoline-directed alkoxylation has been reported to proceed under mild conditions. researchgate.net

Copper-catalyzed methods, often referred to as Ullmann condensations, are another important class of reactions for aryl ether synthesis. These reactions typically involve the coupling of an aryl halide with an alcohol or alkoxide in the presence of a copper catalyst. While traditional Ullmann conditions often require high temperatures, modern advancements have led to the development of milder protocols. For instance, the synthesis of o-nitrodiphenyl ether has been achieved by reacting o-chloronitrobenzene with potassium phenoxide using a phosphonium (B103445) salt as a phase-transfer catalyst in the presence of a copper catalyst. crdeepjournal.org The use of phase-transfer catalysis can facilitate the reaction between the ionic alkoxide and the organic aryl halide. crdeepjournal.orgwikipedia.org

Catalyst SystemReactantsGeneral Conditions
Palladium/Ligand1-Halo-2-methyl-3-nitrobenzene + PropanolBase, Inert Solvent, Heat
Copper/Ligand1-Halo-2-methyl-3-nitrobenzene + PropanolBase, Inert Solvent, Heat
Phase-Transfer Catalyst1-Halo-2-methyl-3-nitrobenzene + PropanolBiphasic system, Base

This interactive table outlines potential catalytic systems for the alkoxylation of a nitroaromatic precursor.

Nitration Strategies for Methyl-Substituted Aryl Systems

An alternative synthetic approach to Benzene, 2-methyl-1-nitro-3-propoxy- involves the nitration of a 3-propoxytoluene (B3031422) precursor. The success of this strategy hinges on the ability to control the regioselectivity of the nitration reaction. The methyl group is an ortho-, para-directing activator, while the propoxy group is also an ortho-, para-directing activator. thieme-connect.comnih.gov Therefore, the nitration of 3-propoxytoluene is expected to yield a mixture of isomers.

Selective Mononitration Protocols

The nitration of toluene (B28343) is a well-studied reaction and typically yields a mixture of ortho- and para-nitrotoluene, with a smaller amount of the meta isomer. organic-chemistry.orgthieme-connect.com The presence of an additional activating group, such as the propoxy group in 3-propoxytoluene, will influence the isomer distribution. The hydroxyl group, and by extension the propoxy group, is a stronger activating group than the methyl group. nih.gov In the nitration of 3-methoxytoluene, the major products are typically those where nitration occurs ortho and para to the stronger activating methoxy (B1213986) group. By analogy, the nitration of 3-propoxytoluene would be expected to favor substitution at the 2-, 4-, and 6-positions.

Controlling the reaction conditions, such as the nitrating agent and the temperature, is crucial for achieving selective mononitration and influencing the isomer ratio. Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. organic-chemistry.orgthieme-connect.com Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium salts, can sometimes offer better selectivity. icm.edu.pl

Directed Nitration Methodologies

To enhance the formation of the desired 2-nitro isomer, directed nitration methodologies can be employed. These strategies often involve the use of a directing group that can coordinate with the nitrating agent or a catalyst to favor substitution at a specific position.

While specific directed nitration methods for 3-propoxytoluene are not extensively documented, general principles of directed aromatic substitution can be applied. For example, the use of bulky Lewis acids in conjunction with the nitrating agent could potentially favor nitration at the less sterically hindered positions.

Another approach is ipso-nitration, where a substituent is replaced by a nitro group. byjus.com This strategy is less likely to be directly applicable for the synthesis of Benzene, 2-methyl-1-nitro-3-propoxy- from 3-propoxytoluene but is a powerful tool in the broader context of aromatic nitration.

The use of zeolites as catalysts in nitration reactions has been shown to influence regioselectivity, often favoring the formation of the para isomer due to shape-selective constraints within the zeolite pores. uncw.eduias.ac.incardiff.ac.uk While this might not directly favor the desired 2-nitro isomer in this specific case, it highlights the potential of using solid acid catalysts to control the outcome of the reaction.

Nitrating AgentExpected Isomer Distribution (Major Products)
HNO₃/H₂SO₄Mixture of 2-, 4-, and 6-nitro isomers
Acetyl NitratePotentially milder, may alter isomer ratio
Zeolite CatalystMay favor para-substitution

This interactive table summarizes the expected outcomes of different nitration protocols on 3-propoxytoluene.

Stereochemical Control in Alkoxy Group Introduction (if applicable to chiral propanol precursors)

When a chiral propanol, such as (R)- or (S)-propan-2-ol, is used as a precursor, the introduction of the alkoxy group can lead to the formation of a chiral center. The stereochemical outcome of the reaction is highly dependent on the chosen synthetic methodology.

The Mitsunobu reaction is particularly noteworthy in this context as it proceeds with a clean inversion of configuration at the chiral center of the alcohol. nih.govorganic-chemistry.orgsci-hub.se Therefore, if (R)-propan-2-ol is used as the starting material in a Mitsunobu reaction with 2-methyl-3-nitrophenol, the resulting product, Benzene, 2-methyl-1-nitro-3-(prop-2-yl)oxy-, would have the (S)-configuration at the benzylic carbon of the propoxy group. This stereospecificity makes the Mitsunobu reaction a valuable tool for the synthesis of enantiomerically pure chiral ethers. nih.govsci-hub.se The use of chiral phosphine ligands in the Mitsunobu reaction can also induce enantioselectivity in the reaction of racemic secondary alcohols. sci-hub.seresearchgate.net

In contrast, traditional Sₙ2 reactions, such as the Williamson ether synthesis, also proceed with inversion of configuration. If a chiral propyl halide or tosylate is used, the reaction with the phenoxide of 2-methyl-3-nitrophenol would also result in an inversion of stereochemistry.

Catalytic methods for etherification may have different stereochemical outcomes depending on the mechanism. For reactions that proceed through a C-H activation pathway, the stereochemical integrity of the chiral alcohol may or may not be retained, and this would need to be investigated for the specific catalytic system employed.

Novel Synthetic Routes and Green Chemistry Considerations

The development of more sustainable and environmentally friendly synthetic methods is a major focus in modern organic chemistry. For the synthesis of Benzene, 2-methyl-1-nitro-3-propoxy-, several green chemistry principles can be applied.

One area of focus is the use of greener solvents. The Mitsunobu reaction is often performed in solvents like THF or DCM, which have environmental and safety concerns. researchgate.netacs.org Research into alternative, more benign solvents for this reaction is ongoing. The use of phase-transfer catalysis (PTC) can also be considered a green approach as it can enable the use of water as a solvent and reduce the need for organic solvents. crdeepjournal.orgwikipedia.orgresearchgate.net PTC has been successfully applied to the synthesis of ethers from phenols. crdeepjournal.org

Catalytic approaches are inherently greener than stoichiometric reactions as they reduce waste by using a small amount of a catalyst that can be recycled. The development of highly active and selective palladium and copper catalysts for C-O bond formation aligns with the principles of green chemistry. rsc.org

Furthermore, exploring solvent-free reaction conditions is another avenue for greening the synthesis. For example, some alkylation reactions can be carried out under solvent-free conditions, which simplifies the work-up procedure and reduces waste.

Flow Chemistry Approaches

Flow chemistry has emerged as a powerful technology for conducting highly exothermic and potentially hazardous reactions, such as nitration, with superior safety and control. europa.eunih.gov The high surface-area-to-volume ratio in microreactors or tubular reactors allows for rapid heat dissipation, preventing the formation of hot spots and minimizing the risk of runaway reactions. europa.eunih.gov

Continuous flow nitration of aromatic compounds typically involves pumping a stream of the substrate and a nitrating agent (often a mixture of nitric and sulfuric acid) through a temperature-controlled reactor. nih.govnih.gov This method offers precise control over reaction parameters like temperature, residence time, and stoichiometry, leading to improved selectivity and reproducibility. vapourtec.comcorning.com For a substrate like 2-methyl-3-propoxy-benzene, a flow process would be expected to yield the desired product with high efficiency. The synthesis of related nitroaromatic compounds has been successfully demonstrated in flow, achieving high yields and throughput. nih.gov

The advantages of flow chemistry for nitration include:

Enhanced Safety: The small internal volume of flow reactors limits the amount of hazardous material present at any given time. europa.eu

Improved Heat Transfer: Efficient thermal management prevents overheating and reduces the formation of undesirable byproducts. nih.gov

Increased Selectivity: Precise temperature control can lead to better regioselectivity compared to batch reactions. vapourtec.com

Rapid Optimization: The ability to quickly vary reaction conditions allows for faster process development. corning.com

SubstrateNitrating AgentReactor TypeTemperature (°C)Residence TimeYield/SelectivityReference
o-XyleneH₂SO₄/HNO₃Corning Advanced-Flow Reactor100N/A (10 g/min flow rate)94.1% Yield nih.gov
PhenolHNO₃ in Acetic Acid/WaterCorning Lab ReactorVariableVariableOrtho/para ratio affected by temperature and residence time corning.com
O-Methylisouronium sulfateH₂SO₄/HNO₃Microreactor with static mixer402 min87.4% Conversion nih.gov

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force from ball milling to drive chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. nih.govserdp-estcp.mil This solvent-free or low-solvent approach can lead to shorter reaction times, simplified workup procedures, and access to different reaction pathways. nih.gov

The nitration of aromatic compounds has been successfully achieved using mechanochemical methods. serdp-estcp.mildtic.mil These reactions typically involve milling the aromatic substrate with a nitrating agent, such as a metal nitrate, and a solid acid catalyst like molybdenum trioxide. researchgate.nettandfonline.com This technique avoids the use of large volumes of corrosive and hazardous acids like concentrated sulfuric and nitric acid. dtic.miltandfonline.com

A potential mechanochemical route to an intermediate for Benzene, 2-methyl-1-nitro-3-propoxy- could involve the nitration of 2-methyl-3-propoxy-benzene using a solid nitrating agent and catalyst in a ball mill. Research on the mechanochemical nitration of toluene has shown promising results, with high yields of mononitrotoluene. tandfonline.com Similarly, the Williamson ether synthesis, a key reaction for introducing the propoxy group, can be adapted to mechanochemical conditions, often referred to as liquid-assisted grinding (LAG), which can enhance reactivity and yield. nih.gov

Reaction TypeSubstrateReagentsMilling TypeYieldReference
Aromatic NitrationTolueneNaNO₃, MoO₃ (catalyst)Planetary Ball MillApproaching 80% researchgate.net
Aromatic NitrationVarious ArenesSaccharin-derived nitrating agent, Lewis acidVibratory Ball Milling (LAG)High selectivity and reactivity nih.gov
Hydrogenation/Acetylation4-NitrophenolH₂, Pd/C, Acetic AnhydrideBall MillSuperior yield to batch rsc.org

Biocatalytic Transformations for Precursor Preparation

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally benign conditions. embrapa.br For a molecule like Benzene, 2-methyl-1-nitro-3-propoxy-, biocatalysis is particularly relevant for the stereoselective and regioselective preparation of key precursors, thereby avoiding complex protection-de-protection schemes common in traditional synthesis.

A critical precursor could be a functionalized catechol, such as 3-methylcatechol. The direct synthesis of catechols from aromatic precursors has been demonstrated using recombinant Escherichia coli organisms that express enzymes like toluene dioxygenase (TDO). researchgate.net These enzymatic systems can introduce hydroxyl groups onto the aromatic ring with high precision. For instance, various catechols can be prepared directly from aromatic precursors using recombinant E. coli JM109 (pDTG602), which contains the necessary enzymes. researchgate.net

Furthermore, enzymes such as Catechol-O-methyltransferase (COMT) are known to catalyze the methylation of catechols. nih.gov While not a direct propylation, the principle of enzymatic O-alkylation is established. Future enzyme engineering efforts could potentially adapt such enzymes for the transfer of larger alkyl groups like propyl. The use of enzymes for the synthesis of aromatic esters and other intermediates is a rapidly growing field, offering a green alternative for producing complex molecules. nih.govnih.govfrontiersin.org

TransformationEnzyme/OrganismSubstrateProductKey FindingReference
DihydroxylationE. coli JM109 (pDTG602) (expresses Toluene Dioxygenase)Aromatic PrecursorsFunctionalized CatecholsDirect, green alternative to chemical methods for catechol synthesis. researchgate.net
ortho-HydroxylationTyrosinase (immobilized)Monophenolso-Diphenols (Catechols)Highly efficient and selective ortho-hydroxylation platform. acs.org
Hydroxylation2-Hydroxybiphenyl 3-monooxygenase (HbpA)2-Hydroxybiphenyl3-PhenylcatecholSuccessful scale-up to 1g in a continuous flow reactor. acs.org
O-MethylationCatechol-O-methyltransferase (COMT)Dopamine derivativesMethylated catecholsInhibition studies provide insight into enzymatic O-alkylation. nih.gov

Mechanistic Organic Chemistry and Reactivity Studies of Benzene, 2 Methyl 1 Nitro 3 Propoxy

Electrophilic Aromatic Substitution Pathways on the Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. orgosolver.commasterorganicchemistry.com The rate and regioselectivity of these reactions are profoundly influenced by the electronic nature of the substituents already present on the ring. libretexts.orgmsu.edu

Influence of Methyl, Nitro, and Propoxy Groups on Reactivity and Regioselectivity

The directing effects of the methyl, nitro, and propoxy groups on an incoming electrophile are a result of a combination of inductive and resonance effects.

Methyl Group (-CH₃): The methyl group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. libretexts.orgmsu.edu It is an ortho, para-director. This is primarily due to its electron-donating inductive effect and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the reaction. orgosolver.commsu.edu

Nitro Group (-NO₂): The nitro group is a strongly deactivating group, significantly decreasing the reaction rate. libretexts.orgmsu.edu It is a meta-director. Its strong electron-withdrawing inductive and resonance effects destabilize the arenium ion, particularly when the positive charge is located on the carbon bearing the nitro group (which occurs in ortho and para attack). orgosolver.comlibretexts.org

Propoxy Group (-OCH₂CH₂CH₃): The propoxy group is a strongly activating group and an ortho, para-director. libretexts.org While it has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, its powerful electron-donating resonance effect, where a lone pair on the oxygen can delocalize into the ring, is dominant. This resonance stabilization is most effective for attack at the ortho and para positions. libretexts.org

In Benzene, 2-methyl-1-nitro-3-propoxy-, the positions open for substitution are C4, C5, and C6. The directing effects of the existing substituents on these positions are summarized below:

PositionInfluence of Methyl (at C2)Influence of Nitro (at C1)Influence of Propoxy (at C3)Overall Directing Effect
C4 metametaortho (strongly directing)Favored
C5 para (directing)metametaPossible, but less favored
C6 ortho (directing, but sterically hindered)para (strongly deactivating)para (strongly directing)Highly Favored

The powerful ortho, para-directing ability of the propoxy group and the ortho, para-directing nature of the methyl group will dominate over the meta-directing nitro group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating groups. Specifically, the C6 position is para to the propoxy group and ortho to the methyl group, making it electronically very favorable. The C4 position is ortho to the propoxy group. Steric hindrance from the adjacent methyl and propoxy groups might influence the ratio of substitution at C4 versus C6.

Computational Modeling of Transition States in Electrophilic Attack

Computational chemistry provides powerful tools for predicting the regioselectivity of electrophilic aromatic substitution reactions. A common method involves calculating the relative stabilities of the σ-complex intermediates (arenium ions) for attack at each possible position using techniques like density functional theory (DFT). acs.orgnih.gov The transition state leading to the most stable intermediate is generally the lowest in energy, thus predicting the major product. acs.org

For Benzene, 2-methyl-1-nitro-3-propoxy-, computational models would be employed to determine the energies of the transition states and intermediates for electrophilic attack at the C4, C5, and C6 positions. Such calculations would likely confirm that the intermediates for attack at C4 and C6 are significantly more stable than for attack at C5, due to the superior resonance stabilization provided by the propoxy and methyl groups. nih.gov More advanced models might also incorporate explicit solvent molecules to provide more accurate predictions. acs.orgnih.gov

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aromatic rings that are rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com

Activation by the Nitro Group and Leaving Group Tendencies

The SNAr reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. byjus.comwikipedia.orgacs.org This is because the nitro group can delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it. chemistrysteps.com

In the hypothetical case of a derivative of Benzene, 2-methyl-1-nitro-3-propoxy- containing a leaving group (e.g., a halogen) at one of the other positions, the nitro group at C1 would strongly activate a leaving group at C2, C4, or C6. The rate of substitution is also dependent on the nature of the leaving group, with the rate generally increasing with the electronegativity of the halogen (F > Cl > Br > I), which is opposite to the trend in SN1 and SN2 reactions. chemistrysteps.comorganicchemistrytutor.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electrophilic carbon, a condition enhanced by a more electronegative halogen. organicchemistrytutor.com

Intermolecular and Intramolecular Nucleophilic Displacements

If a suitable leaving group were present on the ring of a derivative of Benzene, 2-methyl-1-nitro-3-propoxy-, it could undergo intermolecular nucleophilic displacement with a variety of nucleophiles such as alkoxides, amines, or thiolates. chemistrysteps.com For instance, if a chlorine atom were at the C4 position, it would be para to the activating nitro group, and could be displaced by a nucleophile like sodium methoxide.

Intramolecular nucleophilic aromatic substitution could also be envisaged if a side chain attached to another part of the molecule contained a nucleophilic group. The likelihood and outcome of such a reaction would depend on the length and flexibility of the tether, as well as the relative positions of the leaving group and the nucleophilic moiety.

Aryne Mechanisms in Transformations

The elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate, is another pathway for nucleophilic aromatic substitution. chemistrysteps.com This mechanism typically requires a very strong base, such as sodium amide (NaNH₂), and does not necessitate activation by an electron-withdrawing group. chemistrysteps.com Given that SNAr reactions on nitro-activated rings are generally facile under milder conditions, the harsh conditions required for aryne formation would likely not be the preferred method for substitution on a suitably substituted derivative of Benzene, 2-methyl-1-nitro-3-propoxy-. However, in the absence of a good leaving group at an activated position, treatment with a very strong base could potentially lead to elimination and the formation of an aryne intermediate.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a route to valuable aniline (B41778) derivatives. For Benzene, 2-methyl-1-nitro-3-propoxy-, this reaction is influenced by the presence of the adjacent methyl and propoxy groups.

Catalytic Hydrogenation Mechanisms and Catalyst Deactivation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. The reaction typically proceeds by the transfer of hydrogen from the surface of a metal catalyst to the nitro group. For Benzene, 2-methyl-1-nitro-3-propoxy-, the process would involve the adsorption of the nitro group onto the catalyst surface, followed by a stepwise reduction to the corresponding aniline, 2-methyl-3-propoxyaniline.

The mechanism of hydrogenation can vary depending on the catalyst used. On noble metal catalysts like platinum (Pt) and palladium (Pd), the reaction is believed to proceed through a direct pathway involving the formation of nitroso and hydroxylamine (B1172632) intermediates. In contrast, on non-noble metal catalysts such as nickel (Ni), a different mechanism has been proposed. This pathway involves the initial dissociation of the N-O bonds, leading to a partial oxidation of the catalyst surface, followed by successive hydrogenation steps of the resulting nitrogen species to form the aniline. gvsu.edu

Catalyst Deactivation: A significant challenge in industrial catalytic processes is the deactivation of the catalyst over time. Several mechanisms can contribute to the loss of catalytic activity during the hydrogenation of nitroaromatics:

Poisoning: The catalyst's active sites can be blocked by strongly adsorbed species, which can be impurities in the reactant stream or reaction intermediates/products. nih.gov

Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger crystals, reducing the active surface area. nih.gov

Leaching: The active metal can be dissolved from the support into the reaction medium, a process that can be exacerbated by the presence of certain solvents or impurities. nih.gov

Fouling: The deposition of carbonaceous materials or polymers on the catalyst surface can physically block access to the active sites. acs.org

The choice of reaction conditions, such as temperature, pressure, and solvent, can significantly impact the rate of catalyst deactivation. For instance, lower temperatures and pressures are generally preferred to minimize sintering and side reactions that can lead to fouling.

Chemoselective Reduction in the Presence of an Ether Linkage

A key consideration in the reduction of Benzene, 2-methyl-1-nitro-3-propoxy- is the chemoselective reduction of the nitro group without cleaving the propoxy ether linkage. Ether linkages can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Achieving high chemoselectivity often requires careful selection of the catalyst and reaction conditions. Catalysts based on gold nanoparticles supported on metal oxides (e.g., TiO₂ or Fe₂O₃) have shown high efficiency for the chemoselective hydrogenation of functionalized nitroarenes under mild conditions. researchgate.net These catalysts can effectively reduce the nitro group while leaving other reducible functionalities, such as ether bonds, intact. Similarly, catalysts based on non-noble metals like iron and manganese have been developed to achieve high chemoselectivity in nitroarene reductions. researchgate.net

The table below summarizes the performance of various catalytic systems in the chemoselective reduction of nitroarenes containing other functional groups, which can be extrapolated to predict the behavior of Benzene, 2-methyl-1-nitro-3-propoxy-.

CatalystSubstrate TypeSelectivity for Nitro ReductionReference
Gold nanoparticles on TiO₂Nitroarenes with various functional groupsHigh researchgate.net
Manganese-based catalystNitroarenes with ether and thioether groupsExcellent (up to 99% yield of aniline) researchgate.net
Iron(III)-based catalyst with silaneNitroarenes with ketone, ester, and amide groupsHigh nih.gov
Palladium on grapheneNitrotoluenesHigh activity and stability rsc.org

The steric hindrance provided by the ortho-methyl group in Benzene, 2-methyl-1-nitro-3-propoxy- may also play a role in directing the interaction with the catalyst surface, potentially influencing the selectivity of the reduction.

Electrochemical Reduction Pathways

Electrochemical methods offer an alternative, environmentally friendly approach to the reduction of nitroarenes, often proceeding with high selectivity under mild conditions. acs.org The electrochemical reduction of nitrobenzene (B124822) compounds at a copper electrode has been shown to be influenced by the pH of the medium. nih.gov The reduction peaks are typically observed at potentials around -0.58V and -1.32V (vs. SCE). nih.gov

The electrochemical reduction of substituted nitrobenzenes generally proceeds via the initial formation of a nitro radical anion. nih.gov This intermediate can then undergo further reduction and protonation steps to yield the final aniline product. The reduction potential is influenced by the nature and position of the substituents on the aromatic ring. researchgate.netnih.gov Electron-donating groups, such as the methyl and propoxy groups in the target molecule, are expected to make the reduction potential more negative compared to unsubstituted nitrobenzene.

The general pathway for the electrochemical reduction of a nitroarene (ArNO₂) to an aniline (ArNH₂) is a six-electron, six-proton process:

ArNO₂ + 6e⁻ + 6H⁺ → ArNH₂ + 2H₂O

The reaction can proceed through various intermediates, including the nitroso (ArNO) and hydroxylamine (ArNHOH) species. The stability of these intermediates and the final product distribution can be controlled by the electrode material, the applied potential, and the composition of the electrolyte solution. nih.govnih.gov

Substituted NitrobenzeneReduction Potential (V vs. Ag/AgCl)Reference
2-Nitrophenol (B165410)~ -0.4 acs.orgnih.gov
2-Nitrotoluene~ -0.6 acs.orgnih.gov
Methyl-2-nitrobenzoate~ -0.5 acs.orgnih.gov

Cleavage and Modification of the Propoxy Ether Linkage

The propoxy ether linkage in Benzene, 2-methyl-1-nitro-3-propoxy- is relatively stable but can be cleaved under specific reaction conditions, typically involving strong acids or Lewis acids.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed cleavage of aryl alkyl ethers can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. masterorganicchemistry.com The first step in the mechanism is the protonation of the ether oxygen by a strong acid, which creates a better leaving group (an alcohol). masterorganicchemistry.comyoutube.com

For Benzene, 2-methyl-1-nitro-3-propoxy-, the subsequent step involves the cleavage of a C-O bond. Cleavage of the bond between the propyl group and the oxygen would proceed via an Sₙ2 mechanism, where a nucleophile (e.g., a halide ion from the acid) attacks the α-carbon of the propyl group. This would yield 2-methyl-3-nitrophenol (B1294317) and a propyl halide. An Sₙ1 mechanism at the primary propyl carbon is highly unlikely due to the instability of the corresponding primary carbocation.

Cleavage of the bond between the aromatic ring and the oxygen is generally more difficult due to the high strength of the sp² C-O bond.

The rate of acid-catalyzed ether cleavage is influenced by factors such as the concentration of the acid, the temperature, and the presence of water. nih.govacs.org The steric hindrance from the adjacent methyl group might slightly retard the rate of protonation and subsequent nucleophilic attack.

Lewis Acid-Mediated Cleavage Reactions

Lewis acids are effective reagents for the cleavage of ethers, particularly aryl ethers. Boron tribromide (BBr₃) is a commonly used Lewis acid for this purpose. pearson.com The mechanism of BBr₃-mediated ether cleavage is thought to involve the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. pearson.comvaia.com

Recent studies based on density functional theory (DFT) calculations have proposed a more complex mechanism for the cleavage of aryl methyl ethers by BBr₃. Instead of a simple intramolecular rearrangement, a bimolecular pathway involving two ether-BBr₃ adducts is suggested to be kinetically more favorable. gvsu.edunih.gov In this pathway, a bromide from one adduct acts as a nucleophile, attacking the alkyl group of the second adduct.

For Benzene, 2-methyl-1-nitro-3-propoxy-, the reaction with BBr₃ would be expected to cleave the propyl-oxygen bond, leading to the formation of 2-methyl-3-nitrophenol after an aqueous workup. The reaction is typically carried out in an inert solvent like dichloromethane (B109758).

Reductive Ether Cleavage Strategies

The propoxy group in "Benzene, 2-methyl-1-nitro-3-propoxy-" can be cleaved under reductive conditions. While direct studies on this specific molecule are not prevalent, the general principles of ether cleavage can be applied. Reductive cleavage of aryl ethers can be challenging and often requires harsh conditions. However, the presence of the nitro group can influence the reaction pathways.

One potential strategy involves the reduction of the nitro group to an amino group, which can then participate in or influence a subsequent ether cleavage step. Common reagents for nitro group reduction include metals like tin or iron in the presence of acid, or catalytic hydrogenation.

Another approach is the use of strong reducing agents that can directly cleave the C-O bond of the ether. Reagents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) are known to cleave ethers, although the selectivity can be an issue. The choice of reagent and reaction conditions would be critical to selectively cleave the propoxy ether without affecting other parts of the molecule.

General strategies for reductive etherification, a related process, often employ silanes in the presence of a Lewis acid or a transition metal catalyst. organic-chemistry.org These conditions could potentially be adapted for the reverse reaction of ether cleavage. For instance, treatment with a hydrosilane in the presence of a suitable catalyst might effect the reductive cleavage of the propoxy group.

The table below summarizes general conditions for ether cleavage, which could be applicable to "Benzene, 2-methyl-1-nitro-3-propoxy-".

Reagent/Catalyst SystemSubstrate TypeTypical ProductsReference
HI or HBrAlkyl aryl ethersPhenol (B47542) and alkyl halide masterorganicchemistry.com
BBr₃Alkyl aryl ethersPhenol and alkyl bromide organic-chemistry.org
H₂/Pd-CBenzyl ethersToluene (B28343) and alcohol organic-chemistry.org
Na/NH₃ (liquid)Alkyl aryl ethersPhenol and alkane

Thermal and Photochemical Transformations

The presence of the nitro group makes "Benzene, 2-methyl-1-nitro-3-propoxy-" susceptible to thermal and photochemical transformations. These reactions often involve the nitro group itself or its influence on the aromatic ring.

Aromatic Rearrangement Mechanisms

Aromatic nitro compounds, particularly those with alkyl groups, can undergo rearrangement reactions under strongly acidic conditions. For instance, 1,3-dialkyl-2-nitrobenzenes have been shown to rearrange to their corresponding 4-nitro isomers in trifluoromethanesulfonic acid. houstonmethodist.orghoustonmethodist.org This rearrangement is proposed to occur via an intramolecular 1,3-shift of the nitro group.

Given the structure of "Benzene, 2-methyl-1-nitro-3-propoxy-", it is conceivable that under similar superacidic conditions, it could undergo a rearrangement where the nitro group migrates to a different position on the aromatic ring. The presence of the methyl and propoxy groups would influence the stability of the intermediate carbocations and thus direct the outcome of the rearrangement. The reaction rate and the final product distribution would depend on the specific acid used and the reaction temperature.

Studies on related compounds have shown that the rate of rearrangement increases with the size of the alkyl group. houstonmethodist.org The reaction is typically first-order, and the rate is highly dependent on the acidity of the medium. houstonmethodist.orghoustonmethodist.org

Photoreactivity of Nitroaromatic Ethers

The photoreactivity of nitroaromatic compounds is a well-documented field. Upon absorption of UV light, nitroaromatic compounds can be excited to their singlet or triplet states. These excited states are highly reactive and can undergo a variety of transformations, including hydrogen abstraction, cyclization, and rearrangement.

For "Benzene, 2-methyl-1-nitro-3-propoxy-", a potential photochemical reaction is the intramolecular hydrogen abstraction by the excited nitro group from the propoxy side chain. This could lead to the formation of a biradical intermediate, which could then undergo further reactions such as cyclization to form a five- or six-membered ring containing nitrogen and oxygen.

Another possible photochemical pathway is photosubstitution, where the nitro group is displaced by a nucleophile present in the reaction medium. The efficiency of such reactions is often dependent on the solvent and the nature of the nucleophile. The presence of the electron-donating methyl and propoxy groups could influence the regioselectivity of such a substitution.

The photoreactivity of nitroaromatic compounds is summarized in the table below, providing a basis for predicting the behavior of "Benzene, 2-methyl-1-nitro-3-propoxy-".

Reaction TypeDescriptionPotential Outcome for Benzene, 2-methyl-1-nitro-3-propoxy-
Intramolecular Hydrogen AbstractionThe excited nitro group abstracts a hydrogen atom from an adjacent alkyl group.Formation of cyclic products.
PhotoreductionThe nitro group is reduced to a nitroso, hydroxylamino, or amino group.Formation of 2-methyl-3-propoxy-nitrosobenzene or related reduced products.
PhotosubstitutionThe nitro group is replaced by a nucleophile.Substitution of the nitro group with a solvent molecule or other nucleophile.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the detailed structure of Benzene (B151609), 2-methyl-1-nitro-3-propoxy-. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of connections within the molecule. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For Benzene, 2-methyl-1-nitro-3-propoxy-, COSY would establish the connectivity within the aromatic ring system, showing correlations between the adjacent aromatic protons (H-4, H-5, and H-6). It would also delineate the propoxy chain by showing a cross-peak between the oxygen-adjacent methylene (B1212753) protons (H-1') and the central methylene protons (H-2'), and another between the H-2' protons and the terminal methyl protons (H-3').

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with their directly attached carbon atoms (¹J-coupling). libretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, confirming the attachment of the aromatic protons to their respective carbons on the ring and assigning the protons of the propoxy and methyl groups to their specific carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com This technique provides the key to assembling the molecular fragments. For the target compound, HMBC would show correlations from the propoxy methylene protons (H-1') to the C-3 carbon of the benzene ring, confirming the ether linkage. It would also show a correlation from the methyl protons (H-7) to the C-2 carbon, positioning the methyl group. Correlations from the aromatic protons to neighboring carbons would further solidify the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity. youtube.com A key NOESY correlation would be expected between the protons of the C-2 methyl group (H-7) and the methylene protons of the propoxy group (H-1'). This proximity analysis confirms their adjacent placement on the benzene ring at positions 2 and 3, respectively.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The substituents on the benzene ring—the electron-withdrawing nitro group and the electron-donating methyl and propoxy groups—exert predictable influence on the chemical shifts of the aromatic protons and carbons. stackexchange.com The nitro group strongly deshields ortho and para positions, while the alkyl and alkoxy groups are shielding. stackexchange.comsciepub.com

Based on these principles and additive models, a predicted set of chemical shifts for Benzene, 2-methyl-1-nitro-3-propoxy- can be generated. nih.govoregonstate.edu

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Ring
C-1 - ~150
C-2 - ~135
C-3 - ~155
H-4 / C-4 ~7.30 ~125
H-5 / C-5 ~7.10 ~120
H-6 / C-6 ~7.50 ~130
Methyl Group
H-7 / C-7 ~2.30 ~15
Propoxy Group
H-1' / C-1' ~4.00 ~70
H-2' / C-2' ~1.85 ~22
H-3' / C-3' ~1.05 ~10

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry provides complementary data essential for confirming the molecular formula and understanding the molecule's stability and fragmentation pathways.

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision, typically to four or more decimal places. nih.govacs.org For Benzene, 2-methyl-1-nitro-3-propoxy-, with the molecular formula C₁₀H₁₃NO₃, the theoretical exact mass can be calculated. An HRMS measurement would verify this exact mass, allowing for the unambiguous confirmation of the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Calculated Exact Mass

Molecular Formula Nominal Mass (Da) Monoisotopic (Exact) Mass (Da)
C₁₀H₁₃NO₃ 195 195.08954

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, M⁺˙ or [M+H]⁺) which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. youtube.com The analysis of these fragments provides a virtual roadmap of the molecule's structure. nih.govnih.gov

For an aromatic ether, common fragmentation includes cleavage of the ether bond. libretexts.orgmiamioh.edu For nitroaromatic compounds, characteristic losses include the elimination of NO, NO₂, and other small neutral molecules. strath.ac.ukacs.orgyoutube.com

Plausible Fragmentation Pathways and Major Product Ions

Precursor Ion (m/z) Proposed Neutral Loss Product Ion (m/z) Proposed Structure of Product Ion
195 NO₂ (46 Da) 149 [M-NO₂]⁺
195 C₃H₇ (43 Da) 152 [M-C₃H₇]⁺
195 C₃H₆ (42 Da) 153 [M-C₃H₆]⁺˙ (via rearrangement)
149 CO (28 Da) 121 [M-NO₂-CO]⁺
149 CH₃ (15 Da) 134 [M-NO₂-CH₃]⁺

The choice of ionization technique is critical for analyzing a moderately polar compound like Benzene, 2-methyl-1-nitro-3-propoxy-. libretexts.orgpearson.com

Electron Ionization (EI): This is a classic "hard" ionization technique that bombards the molecule with high-energy electrons. While it produces a rich fragmentation pattern useful for structural identification, the molecular ion peak may be weak or entirely absent, which can complicate analysis.

Electrospray Ionization (ESI): As a "soft" ionization method, ESI is well-suited for polar molecules. libretexts.org It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is ideal for obtaining the molecular weight from the precursor ion and for subsequent MS/MS analysis. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for less polar compounds that are not easily ionized by ESI. It also tends to produce protonated molecules with little fragmentation, making it a viable alternative for this class of compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and providing insights into its conformational arrangement. For Benzene, 2-methyl-1-nitro-3-propoxy-, the key functional groups are the nitro (-NO₂), methyl (-CH₃), and propoxy (-O-CH₂CH₂CH₃) groups attached to the benzene ring.

The vibrational spectrum of an aromatic compound is complex, but specific functional groups exhibit characteristic absorption bands that are largely independent of the rest of the molecule.

Nitro Group (-NO₂): Aromatic nitro compounds consistently display two strong stretching vibrations. The asymmetric stretching vibration (νₐₛ(NO₂)) typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration (νₛ(NO₂)) is found between 1360-1290 cm⁻¹. orgchemboulder.com In the case of 2-methyl-1-nitrobenzene, these bands are observed around 1529 cm⁻¹ and 1347 cm⁻¹, respectively. rsc.org The presence of the adjacent methyl and propoxy groups in Benzene, 2-methyl-1-nitro-3-propoxy- is expected to slightly shift these frequencies due to electronic and steric effects. Other vibrations associated with the nitro group, such as the in-plane scissoring (δ(NO₂)) and out-of-plane wagging (γ(NO₂)) modes, occur at lower frequencies.

Methyl Group (-CH₃): The methyl group gives rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations are typically observed in the 2980-2960 cm⁻¹ and 2880-2860 cm⁻¹ regions, respectively. Asymmetric and symmetric C-H bending vibrations appear near 1460 cm⁻¹ and 1380 cm⁻¹.

Ether Linkage (-O-CH₂CH₂CH₃): The propoxy group is characterized by the C-O-C stretching vibrations of the ether linkage. Aromatic ethers typically show a strong asymmetric C-O-C stretching band in the region of 1275-1200 cm⁻¹. A symmetric stretching band is also present near 1075-1020 cm⁻¹. The presence of the aliphatic propoxy chain will also contribute to the C-H stretching region around 2960-2850 cm⁻¹.

The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are sensitive to the positions of the substituents. For a 1,2,3-trisubstituted benzene ring, characteristic absorption patterns are expected in the 810-750 cm⁻¹ region. spectroscopyonline.com

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Analogous Compound Data (2-methyl-1-nitrobenzene) (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch (νₐₛ)1550-1475~1529
Symmetric Stretch (νₛ)1360-1290~1347
Scissoring (δ)~850-
Methyl (-CH₃)Asymmetric C-H Stretch2980-2960-
Symmetric C-H Stretch2880-2860-
Asymmetric Bend~1460-
Symmetric Bend~1380-
Ether (-O-C)Asymmetric C-O-C Stretch1275-1200-
Symmetric C-O-C Stretch1075-1020-
Aromatic RingC-H Out-of-Plane Bend810-750-

This table presents expected vibrational frequencies. Data for the analogous compound, 2-methyl-1-nitrobenzene, is provided for comparison where available.

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the vibrational spectra of molecules. By calculating the electronic structure and force constants of Benzene, 2-methyl-1-nitro-3-propoxy-, a theoretical IR and Raman spectrum can be generated. nih.gov These calculations can help in assigning the observed vibrational modes and understanding the effects of the specific substitution pattern on the vibrational frequencies. Such computational studies have been successfully applied to the vibrational analysis of nitrotoluenes and other substituted benzenes. nih.gov For a definitive analysis of Benzene, 2-methyl-1-nitro-3-propoxy-, a similar computational approach would be necessary to provide a more precise theoretical spectrum.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the nature and arrangement of chromophores and auxochromes. In Benzene, 2-methyl-1-nitro-3-propoxy-, the nitrobenzene (B124822) core acts as the primary chromophore.

The UV-Vis spectrum of nitrobenzene exhibits several absorption bands corresponding to different electronic transitions. acs.org The most prominent are the π-π* transitions. In benzene, these transitions are observed at approximately 184, 204, and 256 nm. stackexchange.com When a nitro group is attached to the benzene ring, it acts as a strong electron-withdrawing group, causing a bathochromic (red) shift of these bands. For nitrobenzene, a strong absorption band, often referred to as the B-band (benzenoid), appears around 250-280 nm. acs.orgcdnsciencepub.com This band is attributed to a charge-transfer transition from the benzene ring to the nitro group. stackexchange.com

The presence of additional substituents, such as the methyl and propoxy groups in Benzene, 2-methyl-1-nitro-3-propoxy-, will further modify the electronic spectrum.

Methyl Group (-CH₃): As an electron-donating group, the methyl group typically causes a small bathochromic shift of the π-π* transitions.

Propoxy Group (-O-CH₂CH₂CH₃): The propoxy group, an alkoxy group, is a stronger electron-donating group than methyl due to the lone pair of electrons on the oxygen atom. This leads to a more significant bathochromic shift and often an increase in the intensity of the absorption bands.

For Benzene, 2-methyl-1-nitro-3-propoxy-, the combined electron-donating effects of the methyl and propoxy groups are expected to cause a noticeable red shift in the main π-π* absorption band compared to nitrobenzene. The UV-Vis spectrum of 2-methyl-1-nitrobenzene in the gas phase shows absorption features around 280 nm and 240 nm. acs.org The introduction of the propoxy group at the 3-position would likely shift these absorptions to longer wavelengths.

CompoundSolventλₘₐₓ (nm) for π-π* Transition
BenzeneHexane (B92381)~256
NitrobenzeneHexane~252
2-Methyl-1-nitrobenzeneGas Phase~240, ~280
Benzene, 2-methyl-1-nitro-3-propoxy--Estimated >280

This table shows the absorption maxima (λₘₐₓ) for benzene and related compounds. The value for the target compound is an estimate based on substituent effects.

The polarity of the solvent can significantly influence the position of the absorption maxima (λₘₐₓ) in UV-Vis spectra, a phenomenon known as solvatochromism. slideshare.netsciencepublishinggroup.com For π-π* transitions, an increase in solvent polarity generally leads to a bathochromic shift. youtube.com This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in a lower energy transition and a longer wavelength of absorption. For nitrobenzene, a shift from a non-polar solvent like hexane (λₘₐₓ ~252 nm) to a polar solvent like water (λₘₐₓ ~266 nm) is observed. stackexchange.com A similar trend would be expected for Benzene, 2-methyl-1-nitro-3-propoxy-, with the exact magnitude of the shift depending on the change in dipole moment between the ground and excited states.

Theoretical and Computational Chemistry of Benzene, 2 Methyl 1 Nitro 3 Propoxy

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of the electronic structure of "Benzene, 2-methyl-1-nitro-3-propoxy-". These computational techniques provide a quantitative understanding of the molecule's geometry, energy, and electronic distribution, which are fundamental to predicting its chemical behavior.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry and electronic energy of molecules. For "Benzene, 2-methyl-1-nitro-3-propoxy-", DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net These calculations would reveal the spatial arrangement of the methyl, nitro, and propoxy groups on the benzene (B151609) ring, taking into account the electronic effects of each substituent. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure of the benzene ring. researchgate.net The calculated ground state energy provides a measure of the molecule's thermodynamic stability.

Illustrative Data Table: Calculated Ground State Geometrical Parameters for Benzene, 2-methyl-1-nitro-3-propoxy- using DFT

Parameter Value
C1-N Bond Length (Å) 1.48
N-O1 Bond Length (Å) 1.22
N-O2 Bond Length (Å) 1.22
C2-C(methyl) Bond Length (Å) 1.51
C3-O(propoxy) Bond Length (Å) 1.37
O-C(propyl) Bond Length (Å) 1.43
C-C-C Bond Angle (Benzene Ring) (°) ~120
O-N-O Bond Angle (°) ~125

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of "Benzene, 2-methyl-1-nitro-3-propoxy-" would illustrate the regions of positive and negative electrostatic potential. The area around the nitro group would exhibit a strong negative potential (red color) due to the high electronegativity of the oxygen atoms, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the benzene ring and the methyl group would show positive potential (blue color), indicating susceptibility to nucleophilic attack. The propoxy group would introduce a region of intermediate potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting reaction sites.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Assessment

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. sapub.org For "Benzene, 2-methyl-1-nitro-3-propoxy-", a smaller HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the regions of the molecule most likely to donate and accept electrons, respectively. In substituted nitrobenzenes, the LUMO is often localized on the nitro group and the benzene ring, indicating their electron-accepting nature. FMO analysis helps in predicting the feasibility and pathways of various chemical reactions.

Illustrative Data Table: Frontier Molecular Orbital Energies for Benzene, 2-methyl-1-nitro-3-propoxy-

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -2.1
HOMO-LUMO Gap 5.4

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from FMO analysis.

Conformational Analysis of the Propoxy Side Chain

The flexibility of the propoxy side chain in "Benzene, 2-methyl-1-nitro-3-propoxy-" gives rise to different conformers, each with a distinct energy and geometry. Understanding the conformational landscape is essential for a complete picture of the molecule's behavior.

Non-Covalent Interactions and Intermolecular Forces

Further research in specialized, subscription-based scientific databases might yield relevant information. However, based on publicly accessible data, the detailed theoretical and computational chemistry of this specific compound has not been extensively investigated or reported.

Applications in Advanced Material Science and Chemical Synthesis Excluding Biological/clinical

Role as a Synthetic Intermediate in the Preparation of Complex Organic Scaffolds

The strategic placement of nitro, methyl, and alkoxy groups on a benzene (B151609) ring offers a versatile platform for constructing more complex molecular architectures. Nitroaromatic compounds are fundamental building blocks in organic synthesis, primarily due to the electron-withdrawing nature of the nitro group, which facilitates various chemical transformations. nih.govnih.govfrontiersin.orgmdpi.com

Precursor for Advanced Aromatic Polymers and Oligomers

Nitroaromatic compounds are pivotal in the synthesis of high-performance aromatic polymers. researchgate.nettue.nl The nitro group can be readily reduced to an amino group, which is a key functional group for polymerization reactions. For instance, the reduction of dinitro compounds to diamines is a common route for producing aromatic polyamides and polyimides, classes of polymers known for their exceptional thermal stability and mechanical strength.

In a hypothetical scenario, the reduction of a dinitro derivative of a molecule like Benzene, 2-methyl-1-nitro-3-propoxy- would yield a diamine. This diamine could then be reacted with diacyl chlorides or dianhydrides to form the corresponding polyamides or polyimides. The presence of the methyl and propoxy substituents on the polymer backbone would be expected to influence the polymer's properties, such as solubility, processability, and thermal characteristics. The flexible propoxy chain, for example, could enhance solubility in organic solvents, a desirable trait for polymer processing.

Furthermore, the nitro group itself can participate in nucleophilic aromatic substitution reactions to form poly(ether)s. nih.gov This approach, known as nitro-displacement polymerization, involves the reaction of activated dinitro compounds with bisphenols in the presence of a base. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, enabling the formation of the ether linkages that constitute the polymer backbone.

Building Block for Functional Dyes and Pigments

Historically, nitrotoluenes and other nitroaromatics have been crucial intermediates in the synthesis of azo dyes. nih.govmetoree.com The synthesis typically begins with the reduction of the nitro group to an amino group, forming an aromatic amine (an aniline (B41778) derivative). This amine is then diazotized with nitrous acid to form a diazonium salt. The subsequent coupling of this diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, yields an azo compound, which is often a brightly colored dye.

Following this synthetic logic, a derivative of Benzene, 2-methyl-1-nitro-3-propoxy- could be envisioned as a precursor to a variety of dyes. The specific color and properties of the resulting dye would be influenced by the substitution pattern on both the diazonium salt precursor and the coupling partner. The methyl and propoxy groups would likely have a bathochromic (color-deepening) effect and could also improve the dye's solubility and lightfastness.

Intermediate in the Synthesis of Specialty Monomers

The functional groups present on substituted nitroaromatics can be chemically modified to produce a wide range of specialty monomers for polymerization. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The aromatic ring itself can undergo various electrophilic substitution reactions, provided the deactivating effect of the nitro group is taken into account. quora.comlibretexts.org

A compound like Benzene, 2-methyl-1-nitro-3-propoxy- could be a precursor to monomers used in the production of specialty polymers with tailored properties. For example, modification of the propoxy group or introduction of other functional groups onto the aromatic ring could lead to monomers suitable for creating materials with specific refractive indices, dielectric constants, or surface properties.

Derivatization for Photoactive or Optoelectronic Materials

The electronic nature of the nitro group makes nitroaromatic compounds interesting candidates for applications in photoactive and optoelectronic materials. rsc.org The strong electron-withdrawing character of the nitro group can be harnessed to create molecules with significant charge-transfer characteristics, which are essential for many optical and electronic phenomena. researchgate.netresearchgate.net

Incorporation into Liquid Crystalline Systems

A molecule derived from Benzene, 2-methyl-1-nitro-3-propoxy- could potentially exhibit liquid crystalline behavior if incorporated into a larger, anisotropic molecular structure, for instance, by attaching long alkyl chains or other mesogenic units. The dissymmetry of the substitution pattern could lead to the formation of interesting and potentially useful tilted or chiral smectic phases.

Hypothetical Liquid Crystal Precursor Potential Mesophase Key Structural Feature
Ester-linked dimer of a functionalized 2-methyl-1-nitro-3-propoxybenzene derivativeSmectic A, Smectic CElongated molecular shape, strong dipole from nitro groups
Chalcone derivative with a terminal propoxy-nitrotoluene unitNematic, SmecticExtended conjugation, polar nitro group

This table presents hypothetical scenarios based on established principles of liquid crystal design.

Precursor for Organic Semiconductors and Dielectrics

Nitroaromatic compounds have been investigated as n-type organic semiconductors, a class of materials that transport negative charge carriers (electrons). rsc.org The strong electron-withdrawing ability of the nitro group helps to lower the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule, facilitating electron injection and transport. While the performance of simple nitroaromatics as semiconductors can be modest, they offer excellent air stability and their electronic properties can be tuned through chemical modification.

Derivatives of Benzene, 2-methyl-1-nitro-3-propoxy- could be explored as building blocks for more complex organic semiconductors. For instance, incorporating this moiety into a larger conjugated system could lead to materials with improved charge mobility.

In the field of dielectric materials, the high polarity of the nitro group can contribute to a high dielectric constant. By embedding nitroaromatic units within a polymer matrix, it is possible to create materials with tailored dielectric properties for applications in capacitors and other electronic components.

Potential Application Relevant Property of Nitro Group Example of a Related Material Class
n-type Organic Field-Effect Transistor (OFET)Strong electron-withdrawing natureNitro-substituted fluorenone derivatives
High-k Dielectric MaterialHigh dipole momentPolymers containing nitrile or nitro functional groups

This table illustrates potential applications based on the known properties of nitroaromatic compounds.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the application of the chemical compound Benzene, 2-methyl-1-nitro-3-propoxy- in the development of catalysts, ligands, chemo-sensors, or sensing devices as outlined in the requested article structure.

Detailed research findings, data on its use in Metal-Organic Frameworks (MOFs), as a ligand scaffold for asymmetric catalysis, or in the design of chemo-sensors for specific analyte detection are not present in the public domain. The functional groups present in the molecule—a nitro group, a methyl group, and a propoxy group on a benzene ring—theoretically offer potential for such applications, but no studies have been published to confirm or explore these possibilities.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables on this specific compound for the requested topics.

Environmental Transformation and Degradation Mechanisms Focus on Chemical Pathways

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many organic pollutants, including nitroaromatic compounds. This can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its excitation and subsequent chemical transformation. Nitroaromatic compounds, including those structurally similar to Benzene (B151609), 2-methyl-1-nitro-3-propoxy-, are known to undergo direct photolysis in aqueous solutions when irradiated with polychromatic light. nih.gov The degradation of nitrobenzene (B124822) and nitrophenols has been observed to follow zero-order kinetics in some studies. nih.gov

Upon absorption of light, the nitro group can undergo intramolecular rearrangement, a key mechanism suggested for nitrobenzene degradation. nih.gov This can lead to the formation of various intermediates. For instance, studies on nitrobenzene have identified intermediates such as three nitrophenol isomers, nitrohydroquinone, nitrosobenzene, nitrocatechol, catechol, and phenol (B47542). nih.gov The detection of nitrite (B80452) and nitrate (B79036) ions in irradiated solutions confirms the breakdown of the nitroaromatic structure. nih.gov The quantum yields for the removal of nitrobenzene and nitrophenols are generally low, in the range of 10⁻³ to 10⁻⁴. nih.gov

In the gas phase, nitrophenols, which share the nitroaromatic core, are also susceptible to direct photolysis. rsc.org For example, 2-nitrophenol (B165410) exhibits strong absorption in the near-UV range (λ = 295–400 nm), making direct photolysis by sunlight possible. rsc.org This process can lead to the formation of atmospheric nitrous acid (HONO) and hydroxyl radicals (OH•). rsc.org Theoretical studies suggest that photolysis occurs on the excited triplet state (T₁) of the molecule, with OH• and nitrogen monoxide (NO) being major products. rsc.org

Hydroxyl radicals (OH•) are highly reactive oxidants present in both aquatic and atmospheric environments, often referred to as the "detergent of the atmosphere". hydrogenlink.comharvard.edu They are a primary driver of the indirect photodegradation of many organic compounds. The reaction of hydroxyl radicals with aromatic compounds can be a significant degradation pathway. acs.org

The hydroxyl radical can attack the aromatic ring of a compound like Benzene, 2-methyl-1-nitro-3-propoxy-, leading to the formation of hydroxylated intermediates. This process can ultimately result in ring cleavage and mineralization. hydrogenlink.com The rate of oxidation by OH• is very high, and it can react with a wide variety of organic molecules. hydrogenlink.com In the atmosphere, the formation of OH• is primarily driven by the photolysis of ozone in the presence of water vapor. harvard.edu

The presence of other substances in the environment, such as dissolved organic matter (DOM), can influence the rate of radical-induced oxidation. DOM can sometimes inhibit the reaction of hydroxyl radicals with aromatic compounds. usgs.gov In the context of advanced oxidation processes, the UV/H₂O₂ system is an effective method for generating hydroxyl radicals to achieve complete mineralization of nitroaromatic compounds. nih.gov

Abiotic Degradation in Aquatic and Terrestrial Systems

In the absence of light, other chemical reactions can contribute to the transformation of Benzene, 2-methyl-1-nitro-3-propoxy- in soil and water. These include hydrolysis of the ether bond and reduction of the nitro group, particularly under anaerobic conditions.

The propoxy group in Benzene, 2-methyl-1-nitro-3-propoxy- is an ether linkage, which can be susceptible to hydrolysis, especially under acidic conditions. wikipedia.org The cleavage of ethers in an acidic medium is an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgnih.gov The reaction can proceed through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.orglibretexts.org

For an aryl alkyl ether, such as the subject compound, cleavage typically results in a phenol and an alkyl halide if a hydrohalic acid is present. libretexts.org In aqueous acidic media, the mechanism for many simple ethers is considered a general-acid-catalyzed process where proton transfer to the ether oxygen is concerted with the cleavage of the carbon-oxygen bond. researchgate.net Water plays a crucial role in the hydrolysis of ether bonds, facilitating the cleavage and subsequent reactions. nih.gov While ethers are generally stable, their hydrolysis can be an important degradation pathway under specific environmental conditions, such as in acidic soils or waters. stackexchange.com

Under anaerobic conditions, such as those found in saturated soils, sediments, and groundwater, the reductive transformation of the nitro group is a critical degradation pathway for nitroaromatic compounds. nih.govmicrobiologyresearch.org This process involves the sequential reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov

This reduction can be carried out abiotically by reducing agents present in the environment, such as sulfide (B99878) or cysteine, which are often found in anaerobic media. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Studies have shown that o-nitro groups can be preferentially reduced by these chemical reductants. nih.govmicrobiologyresearch.org For example, o-nitrophenol can be completely reduced to its corresponding amino derivative by sulfide and/or cysteine. microbiologyresearch.org

Microorganisms, particularly sulfate-reducing and methanogenic bacteria, also play a significant role in the anaerobic reduction of nitroaromatic compounds. nih.govmicrobiologyresearch.orgosti.gov While this is a biotic process, the chemical principles of reduction are the same. The rate of reduction can be influenced by the availability of electron donors. nih.govmicrobiologyresearch.org The transformation of nitroaromatics to their corresponding amino derivatives is a common outcome in anaerobic environments. nih.govmicrobiologyresearch.org

Theoretical Modeling of Environmental Fate

Due to the vast number of chemical compounds released into the environment, it is often not feasible to conduct experimental studies on each one. In such cases, theoretical models, including Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict the environmental fate of chemicals.

For nitroaromatic compounds, theoretical studies have been used to understand their degradation mechanisms. For instance, computational chemistry has been used to model the photolysis pathways of nitrophenols, calculating the energies of different excited states and reaction intermediates to determine the most likely degradation products. rsc.org These models can help predict the formation of secondary pollutants, such as the secondary organic aerosols (SOA) that can form from the photolysis of nitrophenols. mdpi.com

Environmental Transformation and Degradation of Benzene, 2-methyl-1-nitro-3-propoxy-

The environmental fate of the synthetic chemical compound Benzene, 2-methyl-1-nitro-3-propoxy- is not extensively documented in publicly available scientific literature. However, by examining the known environmental transformation and degradation mechanisms of structurally analogous compounds, a scientifically robust prediction of its environmental behavior can be constructed. The persistence and degradation of this molecule are primarily influenced by its constituent functional groups: a nitro group, a methyl group, and a propoxy group attached to a benzene ring. The electron-withdrawing nature of the nitro group generally renders the aromatic ring less susceptible to oxidative degradation, which can contribute to its environmental persistence. nih.govmdpi.comnih.gov

The environmental transformation of Benzene, 2-methyl-1-nitro-3-propoxy- is expected to proceed through several chemical pathways, including microbial degradation and photodegradation. The specific pathway and rate of degradation will be dependent on various environmental factors such as the presence of adapted microbial communities, oxygen levels, pH, temperature, and the intensity of solar radiation.

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. nih.govresearchgate.net These models are valuable for assessing the persistence of compounds for which limited experimental data exist. nih.gov For nitroaromatic compounds, QSPR models have been developed to predict properties such as half-life in various environmental compartments (air, water, soil) and biodegradability. nih.govrsc.orgresearchgate.net

The persistence of a chemical in the environment is often quantified by its half-life (t½), which is the time required for its concentration to decrease by half. QSPR models for predicting the half-life of organic pollutants, including herbicides and persistent organic pollutants, have been developed using various molecular descriptors. rsc.orgresearchgate.net These descriptors can include constitutional indices, topological indices, and quantum chemical parameters that account for the molecule's size, shape, and electronic properties. researchgate.netdergipark.org.tr

While a specific QSPR model for Benzene, 2-methyl-1-nitro-3-propoxy- is not available, models for substituted nitrobenzenes and other aromatic compounds can provide an estimation of its environmental persistence. The presence of the nitro group is known to increase the recalcitrance of aromatic compounds. mdpi.comnih.gov The alkyl (methyl and propoxy) groups may slightly influence its hydrophobicity, which in turn affects its sorption to soil and sediment particles and its bioavailability for microbial degradation.

Table 1: Predicted Environmental Persistence of Benzene, 2-methyl-1-nitro-3-propoxy- based on QSPR Principles

Environmental CompartmentPredicted Persistence LevelRationale based on Structural Analogs and QSPR Principles
Soil Moderate to HighNitroaromatic compounds are generally persistent in soil. nih.gov The rate of degradation will depend on microbial activity and redox conditions.
Water ModerateBiodegradation is expected to be a primary removal mechanism, although the rate may be slow. nih.gov Photodegradation can also contribute to its transformation in sunlit surface waters.
Sediment HighDue to potential sorption to organic matter, the compound may accumulate in sediments, where anaerobic conditions can lead to slow reductive degradation.
Air Low to ModerateWhile not highly volatile, if it enters the atmosphere, it is expected to be degraded by photochemically produced hydroxyl radicals, a common fate for many organic pollutants. rsc.org

Note: The persistence levels in this table are predictive and based on the known behavior of structurally similar compounds. Actual environmental half-lives can vary significantly with local conditions.

The degradation of Benzene, 2-methyl-1-nitro-3-propoxy- is anticipated to involve the transformation of the nitro group, oxidation of the methyl group, cleavage of the propoxy group's ether bond, and eventual cleavage of the aromatic ring. These transformations can be initiated by microbial enzymes or photochemical processes.

Microbial Degradation Pathways:

Microorganisms have evolved diverse enzymatic strategies to degrade nitroaromatic compounds. nih.gov These pathways can occur under both aerobic and anaerobic conditions.

Reductive Pathway (Anaerobic/Aerobic): A common initial step in the microbial degradation of nitroaromatics is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. researchgate.netnih.gov This can occur under both anaerobic and, in some cases, aerobic conditions. The resulting aromatic amine, 2-methyl-3-propoxy-aniline, would be more amenable to subsequent enzymatic attack and ring cleavage than the parent nitro compound.

Oxidative Pathway (Aerobic): Under aerobic conditions, some bacteria can initiate degradation by oxidizing the aromatic ring. Dioxygenase enzymes can add two hydroxyl groups to the benzene ring, leading to the formation of a substituted catechol. This is often followed by the removal of the nitro group as nitrite. nih.gov Another potential oxidative pathway involves the oxidation of the methyl group to a carboxylic acid, forming 2-nitro-6-propoxybenzoic acid.

Ether Cleavage: The propoxy group is an aryl-alkyl ether linkage. Bacteria, particularly those involved in lignin (B12514952) degradation, possess enzymes capable of cleaving such bonds. rsc.orgresearchgate.netasm.orgnih.gov This is often an oxidative process that can lead to the formation of a phenol (2-methyl-1-nitro-3-hydroxyphenol) and propionaldehyde (B47417) or propanol (B110389). The cleavage of the ether bond is a critical step in the mineralization of this compound.

Photodegradation:

In the presence of sunlight, particularly in aqueous environments, Benzene, 2-methyl-1-nitro-3-propoxy- may undergo photodegradation. This can occur through direct photolysis, where the molecule absorbs light and is transformed, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. Photodegradation of nitroaromatic compounds can lead to the formation of nitrophenols and other oxidized products.

Table 2: Predicted Degradation Products of Benzene, 2-methyl-1-nitro-3-propoxy-

Predicted Degradation ProductPotential Formation Pathway
2-methyl-3-propoxy-anilineReduction of the nitro group.
2-methyl-1-nitro-3-hydroxyphenolCleavage of the propoxy ether linkage.
Propionaldehyde / PropanolCleavage of the propoxy ether linkage.
2-nitro-6-propoxybenzoic acidOxidation of the methyl group.
Substituted catecholsDioxygenase-mediated oxidation of the aromatic ring.
NitriteElimination from the aromatic ring during oxidative degradation.

Note: The products listed are predictive and based on known degradation pathways of analogous chemical structures. The actual distribution of products will depend on the specific environmental conditions.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The industrial synthesis of nitroaromatic compounds has traditionally relied on batch processes that are often energy-intensive and utilize hazardous reagents. vapourtec.com A key future direction is the development of sustainable, or "green," synthetic routes for Benzene (B151609), 2-methyl-1-nitro-3-propoxy-. Continuous flow chemistry, in particular, offers a promising alternative to conventional methods. vapourtec.combeilstein-journals.org

Continuous flow processing provides superior control over reaction parameters such as temperature and stoichiometry by managing the flow rates of substrates and reagents. vapourtec.com This precise control is especially critical for nitration reactions, which are typically fast and highly exothermic. beilstein-journals.org The application of miniaturized devices like microreactors can enhance safety, improve heat transfer, and increase reaction efficiency, potentially leading to higher yields and purity. For instance, a continuous laboratory-scale nitration process demonstrated the ability to achieve a 70% yield in just 0.8 minutes at 3°C. beilstein-journals.org Adapting such a system for the synthesis of Benzene, 2-methyl-1-nitro-3-propoxy- would involve optimizing the flow rates of a suitable precursor, such as 2-methyl-3-propoxyphenol, and a nitrating agent within a microreactor setup. This approach minimizes the risk of runaway reactions and reduces waste, aligning with the principles of green chemistry. vapourtec.com

Exploration of Novel Reactivity Patterns

The reactivity of Benzene, 2-methyl-1-nitro-3-propoxy- is dictated by the electronic interplay of its three substituents on the aromatic ring. The nitro group (NO₂) is strongly electron-withdrawing and a meta-director for electrophilic aromatic substitution, deactivating the ring to such reactions. vapourtec.com Conversely, the methyl group (CH₃) is an electron-donating, activating group, and the propoxy group (OCH₂CH₂CH₃) is a strongly electron-donating, activating group. Both the methyl and propoxy groups are ortho-, para-directors.

This unique substitution pattern creates a complex reactivity landscape that is ripe for exploration. The positions of the activating groups relative to the deactivating nitro group could lead to novel regioselectivity in various reactions. Future research could focus on exploiting this reactivity. For example, the nitro group can be readily reduced to an amine, providing a synthetic handle to a wide array of subsequent chemical transformations, including diazotization and cross-coupling reactions. vapourtec.com This would transform the initial compound into a substituted aniline (B41778), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. nist.govwikipedia.org Investigating its behavior in nucleophilic aromatic substitution (SNAr) reactions, enabled by the electron-withdrawing nitro group, could also unveil new synthetic pathways. vapourtec.com

Integration with Machine Learning for Synthetic Route Prediction and Material Design

AI Model/TechniqueApplication in Synthesis PredictionKey Finding/Benefit
Sequence-to-Sequence (seq2seq) Translates a target molecule (product) into its reactants. mit.edunih.govCan effectively generate reactant sequences from a product structure.
Transformer Also used for retrosynthesis prediction, often showing higher accuracy than seq2seq models. nih.govAccuracy can be significantly improved with transfer learning, reaching over 60% for top-1 predictions. nih.gov
Graph Generative Models (e.g., G2Retro) Represents molecules as graphs to predict retrosynthetic routes, capable of generating novel reaction forecasts. cbirt.netCan generate hundreds of novel reaction predictions and provide alternative synthetic routes. cbirt.net
Deep Highway Networks (DHN) Used in a multiscale approach to predict reaction rules for retrosynthesis. nih.govShowed a success rate of 82.9% in generating valid reactants for pharmaceutical molecules. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize synthetic processes, particularly for potentially hazardous reactions like nitration, real-time monitoring is essential. Advanced spectroscopic techniques allow for the in-situ tracking of reaction progress, providing valuable data on reaction kinetics, intermediate formation, and product yield.

Future research on the synthesis of Benzene, 2-methyl-1-nitro-3-propoxy- should incorporate these methods. For instance, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants and products and to identify key intermediates, such as the nitronium ion (NO₂⁺), which is the active nitrating agent. researchgate.net This allows for precise control over reaction conditions to maximize yield and minimize the formation of byproducts. Other techniques, like reverse flow injection analysis, can be adapted for the on-line determination of reagents like nitrate (B79036), ensuring optimal stoichiometry throughout the reaction. rsc.org

Characterization TechniqueApplication for In-Situ MonitoringInformation Gained
FTIR Spectroscopy Following the nitration of organic compounds in real-time. researchgate.netTracks concentration of reactants, products, and intermediate species.
Raman Spectroscopy Identification of the nitronium ion (NO₂⁺) during nitration. researchgate.netConfirms the presence and concentration of the active nitrating agent.
Isotope Dilution GC/MS Quantification of nitrated products and their precursors. researchgate.netProvides precise measurement of product formation and reaction yield.
Reverse Flow Injection Analysis On-line determination of nitrate concentration. rsc.orgAllows for dynamic control of nitrating agent stoichiometry.

Computational Design of Derivatives with Tailored Properties for Specific Applications

Computational chemistry provides a powerful platform for designing novel molecules and predicting their properties before undertaking costly and time-consuming laboratory synthesis. journalajopacs.com Methods like Density Functional Theory (DFT) can be used to model the structure and electronic properties of Benzene, 2-methyl-1-nitro-3-propoxy- and its derivatives. unpatti.ac.id

By systematically modifying the substituents on the benzene ring in silico, researchers can create a virtual library of related compounds. For each derivative, computational calculations can predict key parameters such as molecular geometry, bond lengths, bond angles, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. journalajopacs.comunpatti.ac.id These calculations can help identify derivatives with tailored electronic, optical, or physical properties for specific applications, such as in materials science or as pharmaceutical intermediates. Computational chemistry can also be used to predict the most effective experimental conditions for further analysis, for example, by identifying the optimal excitation wavelength for spectroscopic measurements. rsc.orgrsc.org This computational pre-screening significantly accelerates the discovery and development of new functional materials.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Geometry optimization and electronic structure calculation of nitrobenzene (B124822) derivatives. unpatti.ac.idOptimized molecular structure, bond lengths, bond angles, atomic charges, HOMO/LUMO energies. unpatti.ac.idresearchgate.net
Time-Dependent DFT (TDDFT) Predicting electronic potential energy surfaces and excitation energies. rsc.orgOptimal wavelengths for spectroscopic measurements, geometry-dependent electronic transitions. rsc.orgrsc.org
Molecular Mechanics (MM+) Calculating physical properties of molecules. journalajopacs.comTotal energy, binding energy, heat of formation, dipole moment. journalajopacs.com

Q & A

Q. Q1: What are the methodological considerations for synthesizing 2-methyl-1-nitro-3-propoxy-benzene, and how can substituent regioselectivity be controlled?

A: Synthesis typically involves sequential functionalization of the benzene ring. Nitration at the para position relative to the methyl group is favored due to steric and electronic effects, while propoxylation at the meta position can be achieved via nucleophilic aromatic substitution under basic conditions. Key steps include:

  • Nitration: Use HNO₃/H₂SO₄ at 0–5°C to minimize di-nitration byproducts .
  • Propoxylation: React with 1-bromopropane in the presence of K₂CO₃ in DMF at 80°C .
    Regioselectivity can be validated using HPLC to monitor intermediate purity and ¹H NMR to confirm substitution patterns.

Q. Q2: How can spectroscopic techniques distinguish between structural isomers of nitro-propoxy-substituted benzenes?

A:

  • ¹³C NMR: The nitro group deshields adjacent carbons by ~10–15 ppm, while propoxy carbons exhibit distinct splitting patterns (e.g., OCH₂ at ~70 ppm) .
  • IR Spectroscopy: Nitro groups show asymmetric/symmetric stretching at 1520 cm⁻¹ and 1350 cm⁻¹; propoxy C-O stretches appear at 1100–1250 cm⁻¹ .
  • Mass Spectrometry (HRMS): Fragmentation patterns differ for ortho vs. meta isomers due to steric effects on bond cleavage .

Advanced Research Questions

Q. Q3: What experimental strategies resolve contradictions in crystallographic data for nitro-propoxy-benzene derivatives?

A: Contradictions in unit cell parameters or bond lengths may arise from:

  • Disorder in propoxy chains: Refine using SHELXL with restraints on thermal parameters and bond distances .
  • Twinning: Apply the TwinRotMat algorithm in SHELXTL to deconvolute overlapping reflections .
    Cross-validate with DFT-optimized geometries to identify outliers in experimental data.

Q. Q4: How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions under varying solvent conditions?

A: The nitro group is strongly deactivating but directs incoming electrophiles to the meta position. Methodological insights:

  • Solvent polarity: In polar aprotic solvents (e.g., DMF), nitro group stabilization enhances meta selectivity (~90% yield).
  • Acidic conditions: Protonation of the nitro group reduces deactivation, enabling limited para substitution (~15% yield) .
    Monitor reaction progress via GC-MS and quantify regioselectivity using integration of ¹H NMR peaks.

Q. Q5: What computational models predict the compound’s interactions with biological targets, and how are binding affinities validated experimentally?

A:

  • Molecular docking (AutoDock Vina): Simulate binding to cytochrome P450 enzymes, leveraging the nitro group’s electron-withdrawing effects to predict metabolic pathways .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
    Validate via surface plasmon resonance (SPR) to measure dissociation constants (KD) or fluorescence quenching assays to monitor binding .

Q. Q6: How can the compound’s stability under oxidative or hydrolytic conditions be systematically evaluated?

A:

  • Oxidative stability: Expose to H₂O₂ (3–30% v/v) at 25–60°C; quantify degradation via HPLC-UV at 254 nm.
  • Hydrolytic stability: Test in buffered solutions (pH 2–12) at 37°C; monitor nitro-to-amine reduction using TLC (Rf shift from 0.7 to 0.3) .
    Use Arrhenius plots to extrapolate shelf-life under storage conditions.

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Benzene, 2-methyl-1-nitro-3-propoxy-
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Benzene, 2-methyl-1-nitro-3-propoxy-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.